NSI-189 phosphate is a novel neurogenic compound under investigation primarily for its potential therapeutic effects in treating major depressive disorder. This compound is classified as a small molecule and has been identified to possess multiple pharmacological properties, including antidepressant, procognitive, and neuroprotective effects. It is derived from systematic screening of chemical libraries aimed at enhancing neurogenesis, particularly in the hippocampus, which is crucial for mood regulation and cognitive function.
NSI-189 phosphate was developed by Neuralstem, Inc., and has undergone several clinical trials to assess its efficacy and safety in humans. The compound's development is part of a broader effort to find effective treatments for psychiatric disorders that are not solely reliant on traditional monoamine reuptake inhibition pathways.
NSI-189 phosphate falls under several classifications:
The synthesis of NSI-189 phosphate involves the combination of various chemical entities to create a compound that can stimulate neurogenesis. The precise synthetic route has not been extensively detailed in public literature, but it typically involves:
Technical details regarding the exact reagents and conditions used in these steps remain proprietary or unpublished.
The molecular formula for NSI-189 phosphate is with an average molecular weight of approximately 464.50 g/mol. The structural representation includes:
The InChI key for NSI-189 phosphate is LWHMGALTTIYPJU-UHFFFAOYSA-N
, and its CAS number is 1270138-41-4. The compound exhibits a complex three-dimensional structure that facilitates its interaction with biological targets.
NSI-189 phosphate undergoes various chemical reactions that are critical for its biological activity:
Technical details about these reactions are often derived from pharmacokinetic studies conducted during clinical trials.
NSI-189 phosphate functions primarily as a neurogenic agent, promoting the growth of new neurons in the hippocampus. Its mechanism is distinct from traditional antidepressants as it does not primarily act on serotonin or norepinephrine pathways. Instead, it appears to stimulate neurogenesis through:
Data from clinical trials indicate that NSI-189 may improve hippocampal volume and cognitive function in patients with major depressive disorder.
Key physical properties include:
Chemical properties relevant to NSI-189 phosphate include:
These properties contribute to its bioavailability and interaction with biological systems.
NSI-189 phosphate has shown promise in several areas:
Research continues to explore its applications across various psychiatric conditions, emphasizing its unique mechanism of action compared to conventional therapies.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3